(S)-(-)-Felodipine-d5 is a deuterated derivative of felodipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. The deuterium labeling in felodipine-d5 enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways with greater precision. The compound is classified under calcium channel blockers and is utilized in various scientific applications, particularly in drug development and metabolic research.
Felodipine-d5 is synthesized from felodipine through methods that incorporate deuterium into its molecular structure. As a pharmaceutical compound, it falls under the category of antihypertensives and is specifically classified as a dihydropyridine calcium channel blocker. Its unique isotopic labeling makes it valuable for analytical chemistry and pharmacological studies.
The synthesis of (S)-(-)-Felodipine-d5 can be achieved through several methods:
Industrial production typically employs large-scale synthesis techniques that utilize deuterated reagents and solvents. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the incorporation of deuterium and assess the purity of the final product .
(S)-(-)-Felodipine-d5 maintains a similar molecular structure to felodipine, with the primary distinction being the presence of deuterium at specific positions. The chemical formula for felodipine-d5 is CHClNOD, where D represents deuterium.
Felodipine-d5 can undergo several types of chemical reactions:
(S)-(-)-Felodipine-d5 acts primarily as a calcium channel blocker. The mechanism involves inhibiting calcium ions from entering cells through voltage-gated calcium channels, which results in relaxation of vascular smooth muscle and decreased peripheral resistance. This action leads to lower blood pressure and reduced cardiac workload.
The compound binds to specific sites on the calcium channels, preventing their opening during depolarization. This inhibition is crucial for managing conditions such as hypertension and angina pectoris.
Relevant analyses often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration and assess structural integrity .
(S)-(-)-Felodipine-d5 is widely used in scientific research due to its isotopic labeling:
Deuterated pharmaceuticals like (S)-(-)-Felodipine-d5 provide three critical advantages in drug research. First, the kinetic isotope effect (KIE) from deuterium-carbon bonds (C-D), being stronger than carbon-hydrogen bonds (C-H), can substantially retard metabolic degradation at labeled sites. This deceleration facilitates the detection of metabolites and extends the in vivo half-life of active compounds, allowing researchers to trace biotransformation pathways with higher resolution [1]. Second, the mass differential introduced by deuterium (a 100% mass increase per replaced hydrogen) creates distinct spectral signatures in mass spectrometry. This enables unambiguous differentiation between labeled and unlabeled compounds in complex biological matrices such as plasma or tissue homogenates [4]. Third, deuterated analogs function as ideal internal standards in quantitative bioanalysis due to their near-identical chemical behavior and chromatographic retention times compared to non-labeled drugs, minimizing matrix effects and improving assay accuracy [6].
Table 1: Impact of Deuterium Labeling on Pharmaceutical Compounds
Characteristic | Non-Labeled Drug | Deuterated Analog (e.g., (S)-(-)-Felodipine-d5) |
---|---|---|
Molecular Mass | Felodipine: 384.21 g/mol | 389.28 g/mol [5] [8] |
Metabolic Stability | Subject to CYP-mediated oxidation | Enhanced resistance to hepatic metabolism [1] |
Mass Spectrometry Signal | Overlaps with metabolites | Distinct m/z shift (Δ+5) for easy quantification [6] |
Stereochemical Handling | Racemic or enantiopure | Requires chiral resolution to maintain enantiopurity [7] |
(S)-(-)-Felodipine-d5 (CAS# 1217744-87-0) is a pentadeuterated isotopolog of the antihypertensive drug felodipine, incorporating five deuterium atoms at the ethyl moiety (-CD₂CD₃ instead of -CH₂CH₃) of its 3-carboxylate ester group. This modification yields a molecular mass of 389.28 g/mol—5 Da higher than non-labeled felodipine—while preserving its pharmacological behavior [7] [8]. Its primary application lies in quantitative bioanalysis, where it compensates for variability in sample extraction, ionization efficiency, and chromatographic performance during LC-MS/MS or GC-MS assays of biological samples. The compound’s structural specifications include:
Table 2: Key Suppliers and Specifications of (S)-(-)-Felodipine-d5
Supplier | Catalog Number | CAS Number | Purity/Enantiomeric Excess | Price (USD) |
---|---|---|---|---|
MedChemExpress | HY-132670S | 1217744-87-0 | >98% (HPLC) | Quote-based |
XcessBio | M30558 | 1217744-87-0 | ≥98% (or CoA) | $100 (1 mg) |
Simson Pharma | F110004 | Custom synthesis | Certificate of Analysis (CoA) | Custom quote |
Sussex Research | SI060029 | 1242281-38-4* | >95% (HPLC); >95% isotopic | $1,350 (1 mg) |
*Note: CAS 1242281-38-4 often refers to non-chiral Felodipine-d5. Suppliers specify CAS 1217744-87-0 for the (S)-enantiomer [5] [7] [8].
The synthesis adheres to cGMP standards where applicable, with comprehensive characterization via NMR, HPLC, and mass spectrometry documented in a Certificate of Analysis (CoA). Storage at –20°C under inert conditions ensures stability, though solutions should be used within one month when stored at 0–4°C [8]. Its utility extends to pharmacokinetic studies of felodipine formulations, enabling precise quantification of nanogram-per-milliliter drug levels in human plasma and informing bioequivalence assessments for generic drug development [4] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5